6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
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Overview
Description
6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a synthetic organic compound belonging to the class of imidazo-benzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and imidazole derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.
Alkylation: Introduction of the propyl group via alkylation reactions using reagents like propyl halides.
Reduction: Reduction of intermediate compounds to achieve the desired tetrahydro structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction to more saturated analogs using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, 6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, compounds of this class are often explored for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant activities.
Industry
In the industrial sector, such compounds may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Midazolam: Known for its rapid onset of action and use in anesthesia.
Alprazolam: Commonly used for its anxiolytic effects.
Uniqueness
6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific structural features, such as the imidazo ring fused to the benzodiazepine core, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
126233-86-1 |
---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
11-methyl-10-propan-2-yl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C14H19N3O/c1-9(2)16-8-11-5-4-6-12-13(11)17(7-10(16)3)14(18)15-12/h4-6,9-10H,7-8H2,1-3H3,(H,15,18) |
InChI Key |
GHPVDUQEBJCILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1C(C)C)C=CC=C3NC2=O |
Origin of Product |
United States |
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